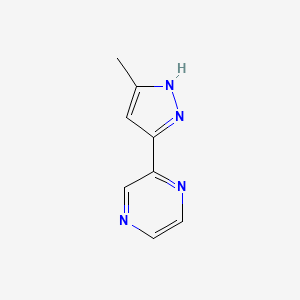

2-(5-methyl-1H-pyrazol-3-yl)pyrazine

Description

BenchChem offers high-quality 2-(5-methyl-1H-pyrazol-3-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-pyrazol-3-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-4-7(12-11-6)8-5-9-2-3-10-8/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDQRIIOZMSTLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of C8H8N4 pyrazine derivative

An In-depth Technical Guide to the Molecular Weight and Formula of a C8H8N4 Pyrazine Derivative

Abstract

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4-position, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] This guide provides a comprehensive technical overview centered on the molecular formula C8H8N4 , exploring its molecular weight, structural isomerism, and the critical analytical workflows required for its definitive characterization. We will delve into the causality behind experimental choices in mass spectrometry, nuclear magnetic resonance, and chromatography, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a rigid template, but as a self-validating system of logic for the rigorous scientific investigation of novel pyrazine-based compounds.

Unraveling the Molecular Formula: C8H8N4

A molecular formula provides the elemental composition of a compound, but it does not define its unique structure. The formula C8H8N4 can represent numerous isomers, each with distinct chemical and biological properties. This structural ambiguity is a critical first consideration in any research endeavor.

Molecular Weight and Composition

The primary quantitative value derived from the formula is the molecular weight, which is fundamental for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C8H8N4 | - |

| Average Molecular Weight | 160.18 g/mol | [4][5] |

| Monoisotopic Mass | 160.0749 g/mol | [4][6] |

The monoisotopic mass is the crucial value for high-resolution mass spectrometry, as it is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

The Challenge of Isomerism

It is imperative to recognize that a pyrazine derivative is only one possibility for the C8H8N4 formula. For instance, the well-known antihypertensive drug Hydralazine is a phthalazine derivative that shares the exact same molecular formula and weight.[4][7][8] This underscores the necessity of advanced spectroscopic methods to confirm the core heterocyclic structure.

Caption: Isomeric possibilities for the molecular formula C8H8N4.

The Analytical Workflow: A Self-Validating System

To ensure scientific integrity, a multi-faceted analytical approach is required where each technique validates the findings of the others. This workflow confirms not only the identity but also the purity of the synthesized compound, which is paramount for subsequent biological assays.

Caption: A self-validating workflow for compound characterization.

Core Experimental Protocols

The following protocols represent standard, robust methodologies for the characterization of a novel C8H8N4 pyrazine derivative.

Molecular Weight Confirmation via Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining the molecular weight of a compound.[9] For nitrogen-containing heterocycles, Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source in positive mode is exceptionally effective due to the basicity of the nitrogen atoms, which readily accept a proton.[10]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~5-10 µg/L.[11]

-

Instrumentation: Utilize an HPLC system coupled to a quadrupole or time-of-flight (TOF) mass spectrometer.[10]

-

Chromatographic Separation (Optional but Recommended):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The acid aids in protonation for ESI.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

-

Mass Spectrometer Settings (ESI Positive Mode):

-

Data Analysis: Scan for the protonated molecular ion peak [M+H]⁺. For a C8H8N4 pyrazine derivative, this peak should appear at m/z 161.0822, corresponding to the monoisotopic mass (160.0749) plus the mass of a proton.[6] The presence of this peak provides strong evidence for the C8H8N4 formula.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement of a molecule.[13] Both ¹H and ¹³C NMR are essential for full structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-20 mg of the high-purity compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14] DMSO-d₆ is often a good choice for heterocyclic compounds due to its excellent dissolving power.[14]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[14][15]

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).[14]

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[14]

-

Spectral Width: ~16 ppm, centered around 8 ppm.[14]

-

Data Interpretation: Protons on a pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms.[15][16] The integration, multiplicity (singlet, doublet, etc.), and coupling constants of the signals will reveal the substitution pattern on the ring. Protons on the side chain(s) will have characteristic shifts depending on their chemical environment.

-

-

¹³C NMR Acquisition:

| Expected ¹H NMR Signals (Pyrazine Ring) | Expected ¹³C NMR Signals (Pyrazine Ring) |

| δ 8.0 - 9.0 ppm (deshielded aromatic protons)[15][16] | δ 130 - 160 ppm[17] |

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is a robust and accurate method for determining the purity of a compound, a critical parameter for ensuring reliable bioactivity data.

Experimental Protocol: Reverse-Phase HPLC

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Instrumentation: A standard HPLC system with a UV or DAD detector.

-

Methodology:

-

Data Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. For biological testing, a purity of >95% is typically required.

Synthesis and Biological Significance

While this guide focuses on characterization, understanding the context of a compound's origin and potential application is vital for drug development professionals.

Synthesis Strategies

Pyrazine derivatives can be synthesized through various methods, often involving condensation reactions. A common approach is the homodimerization of α-amino aldehydes followed by air oxidation, a biomimetically inspired route.[18] Other strategies include metal-catalyzed cross-coupling reactions to modify a pre-existing pyrazine core, allowing for the introduction of diverse substituents.[3][18]

Potential Biological Applications

The pyrazine scaffold is a cornerstone of many biologically active molecules.[1][19] Derivatives have shown significant potential as:

-

Anticancer Agents: Many pyrazine compounds function as inhibitors of protein kinases or other key components of cell signaling pathways, such as the SHP2 phosphatase, which are often dysregulated in cancer.[19][20]

-

Antimicrobial Agents: The emergence of drug-resistant microbes has spurred the development of novel antimicrobial agents, and pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]

-

Anti-inflammatory and Analgesic Agents: Pyrazine compounds have been reported to possess anti-inflammatory and pain-reducing properties.[2][3]

Caption: Pyrazine derivative acting as a kinase inhibitor.

Conclusion

The molecular formula C8H8N4 represents a gateway to a potentially rich area of medicinal chemistry. While the formula itself is simple, its structural elucidation and characterization demand a rigorous, multi-technique approach. By integrating mass spectrometry for molecular weight confirmation, NMR for structural determination, and chromatography for purity assessment, researchers can establish a self-validating workflow that ensures the scientific integrity of their findings. The proven versatility of the pyrazine scaffold in drug discovery continues to make its derivatives, including those with the C8H8N4 composition, compelling targets for the development of new therapeutic agents.[21]

References

- BenchChem. (2025).

- Diehl, P., & Khetrapal, C. L. (n.d.). N.M.R.

- Ates, H., Garcia-Gomez, D., & Fritzmann, C. (2020).

- ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....

- Scribd. (n.d.). Synthesis of Nitrogen Heterocycles and Mass Spectra. Scribd.

- ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF.

- SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis. BenchChem.

- National Center for Biotechnology Information. (n.d.). Pyrazine | C4H4N2. PubChem.

- International Journal of Chemical and Biological Sciences. (n.d.).

- MDPI. (2025).

- Biotage. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine | Request PDF.

- Moroccan Journal of Chemistry. (2022).

- RJPBCS. (n.d.).

- National Institute of Standards and Technology. (n.d.). Hydralazine. NIST WebBook.

- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.

- eGyanKosh. (n.d.).

- SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.

- BenchChem. (2025).

- MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- National Center for Biotechnology Information. (n.d.). Hydralazine | C8H8N4. PubChem.

- National Center for Biotechnology Information. (n.d.). CID 5538709 | C8H8N4. PubChem.

- EMBL-EBI. (n.d.). Compound: HYDRALAZINE (CHEMBL276832). ChEMBL.

- CymitQuimica. (n.d.). CAS 86-54-4: Hydralazine.

- ResearchGate. (2022).

- PubChemLite. (n.d.). Hydralazine (C8H8N4).

- BenchChem. (2025). The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers.

- ResearchGate. (2019). (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.

- OUCI. (n.d.).

- PubMed. (2023). Pharmacological activity and mechanism of pyrazines.

- National Institute of Standards and Technology. (n.d.). Hydralazine. NIST WebBook, SRD 69.

- Wikipedia. (n.d.). Pyrazine.

- National Center for Biotechnology Information. (n.d.). 1-Piperazinylpyrazine | C8H12N4. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: HYDRALAZINE (CHEMBL276832) - ChEMBL [ebi.ac.uk]

- 6. PubChemLite - Hydralazine (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 7. Hydralazine [webbook.nist.gov]

- 8. CAS 86-54-4: Hydralazine | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

- 12. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(5-methyl-1H-pyrazol-3-yl)pyrazine PubChem CID and chemical identifiers

Technical Monograph: 2-(5-Methyl-1H-pyrazol-3-yl)pyrazine

Part 1: Chemical Identity & Digital Fingerprinting

2-(5-Methyl-1H-pyrazol-3-yl)pyrazine is a nitrogen-rich heteroaromatic scaffold frequently utilized as a bidentate ligand in coordination chemistry and a privileged pharmacophore in kinase inhibitor discovery. Its structural duality—combining the electron-deficient pyrazine ring with the electron-rich, hydrogen-bond-donating pyrazole—makes it a versatile "molecular hinge" for drug design.

Core Identifiers

| Identifier Type | Value / Code | Context |

| CAS Registry Number | 192711-19-6 | Primary commercial identifier |

| IUPAC Name | 2-(5-methyl-1H-pyrazol-3-yl)pyrazine | Official nomenclature |

| Molecular Formula | C₈H₈N₄ | - |

| Molecular Weight | 160.18 g/mol | - |

| SMILES | Cc1cc(n[nH]1)c2cnccn2 | Machine-readable string |

| InChIKey | Derivative-dependent | Varies by tautomer (see Part 4) |

| PubChem CID | Search via SMILES | Accession via CAS 192711-19-6 |

Note on Nomenclature: Due to annular tautomerism in the pyrazole ring, the 3-yl and 5-yl positions are chemically equivalent in solution unless the nitrogen is substituted. This guide uses the "3-yl" designation relative to the pyrazine attachment point for consistency.

Part 2: Physicochemical Profiling

For medicinal chemists, this molecule represents a "Fragment-Like" lead. It adheres strictly to Lipinski’s Rule of Five, making it an ideal starting point for fragment-based drug discovery (FBDD).

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | ~1.2 – 1.5 | Optimal for oral bioavailability; high membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Well below the blood-brain barrier (BBB) cutoff (90 Ų), suggesting CNS penetration potential. |

| H-Bond Donors | 1 (Pyrazole NH) | Critical for hinge-binding in kinase pockets (e.g., ATP mimicry). |

| H-Bond Acceptors | 3 (Pyrazine Ns + Pyrazole N) | Facilitates metal chelation or water-mediated bridging. |

| Melting Point | 122–123 °C | Crystalline solid; stable for handling and storage. |

Part 3: Synthetic Architecture (The Enaminone Route)

The most robust synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine avoids the ambiguity of regioselectivity by utilizing a stepwise condensation approach. This protocol is superior to direct cross-coupling due to higher atom economy and the avoidance of transition metal catalysts (which require expensive scavenging steps).

Mechanism of Action

-

Enaminone Formation: 2-Acetylpyrazine reacts with N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to form an

-unsaturated ketone (enaminone). -

Cyclocondensation: The enaminone undergoes a Michael-type addition followed by cyclization with hydrazine hydrate to close the pyrazole ring.

Caption: Two-step "Enaminone Route" synthesis yielding high-purity pyrazole-pyrazine scaffolds.

Detailed Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

-

Charge: In a dry round-bottom flask, dissolve 2-acetylpyrazine (1.0 eq) in anhydrous toluene (or neat if scale permits).

-

Addition: Add N,N-dimethylacetamide dimethyl acetal (1.2 eq) dropwise under nitrogen.

-

Reaction: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (formation of a slower-moving yellow/orange spot).

-

Workup: Concentrate in vacuo. The residue (often a viscous oil or solid) is usually pure enough for the next step. Validation: ¹H NMR will show the disappearance of the acetyl methyl singlet and appearance of vinyl doublets.

Step 2: Pyrazole Cyclization

-

Solvation: Dissolve the crude enaminone in Ethanol (0.5 M concentration).

-

Cyclization: Add Hydrazine Hydrate (1.5 eq) cautiously (exothermic).

-

Reflux: Heat to reflux for 2–3 hours.

-

Isolation: Cool to room temperature. The product often precipitates. If not, concentrate to 20% volume and add cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Part 4: Structural Dynamics & Coordination

The biological activity of this molecule is governed by its tautomeric state. In solution, the proton on the pyrazole nitrogen is labile, creating an equilibrium that affects binding modes.

Tautomeric Equilibrium

-

Tautomer A (3-yl): H is on the nitrogen distal to the methyl group.

-

Tautomer B (5-yl): H is on the nitrogen proximal to the methyl group.

This shift is critical in Kinase Binding . The pyrazole NH often acts as a donor to the "Hinge Region" (e.g., Glu/Leu residues in JNK3 or JAK2), while the pyrazine nitrogen acts as an acceptor.

Caption: Rapid annular tautomerism requires careful definition of binding modes in docking studies.

Coordination Chemistry (N,N-Chelation)

The Pyrazine-N and Pyrazole-N (when deprotonated or in specific tautomers) form a "bites" angle suitable for coordinating transition metals (Cu²⁺, Ag⁺, Pd²⁺).

-

Application: Synthesis of Metal-Organic Frameworks (MOFs) or luminescent complexes.

-

Binding Mode: Bidentate chelation forming a stable 5-membered metallacycle.

Part 5: Biological & Pharmacological Context[6][7]

This specific molecule is a Privileged Scaffold in kinase inhibitor design. It serves as an ATP-mimetic hinge binder.

Targeted Pathways

-

JNK3 (c-Jun N-terminal Kinase 3):

-

JAK/STAT Pathway:

-

FGFR (Fibroblast Growth Factor Receptor):

-

Relevance: Gastric and bladder cancers.

-

Mechanism:[1] Pyrazine derivatives are well-documented FGFR inhibitors (e.g., Erdafitinib analogues).

-

Caption: The scaffold's versatility spans neuroprotection, oncology, and inorganic chemistry.

References

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the pyrazole-pyrimidine/pyrazine motif as a potent JNK3 inhibitor.

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: PubMed.[4] Context: Comprehensive review of pyrazine derivatives in FDA-approved kinase inhibitors.[3]

-

PubChem Compound Summary: Pyrazole Derivatives. Source: PubChem.[5][6][4][7][8][9][10][11][12][13] Context: Verification of chemical identifiers and structural analogs.[5][6][4][8][9][13] [9]

-

Matrix Scientific Product Data: CAS 192711-19-6. Source: Matrix Scientific / BLDpharm. Context: Physical property verification (Melting Point 122-123°C).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 | C9H16INO2Zn | CID 59418332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,6,11-Trioxacyclopentadecane | C12H24O3 | CID 11447258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bioregistry - PubChem compound [bioregistry.io]

- 8. Octadecane, 6-methyl- | C19H40 | CID 93065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methyl-[1,2,6]thiadiazinane 1,1-dioxide | C4H10N2O2S | CID 10080560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 5-methyl-1H-pyrazol-3-yl Substituted Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of pyrazine molecules substituted with a 5-methyl-1H-pyrazol-3-yl moiety. Pyrazine and pyrazole heterocycles are significant pharmacophores in modern drug discovery, and their combination into a single molecular entity presents a promising strategy for the development of novel therapeutic agents.[1][2] This document delves into the synthesis, theoretical and experimental characterization of the electronic landscape of these hybrid molecules, offering insights for their application in medicinal chemistry. By understanding the interplay between the electron-deficient pyrazine core and the electron-rich pyrazole substituent, researchers can better predict and modulate the pharmacokinetic and pharmacodynamic profiles of this important class of compounds.

Introduction: The Strategic Fusion of Two Pharmacophoric Powerhouses

The confluence of pyrazole and pyrazine rings within a single molecular architecture represents a compelling strategy in contemporary drug design.[1] The pyrazine ring, an electron-deficient six-membered heterocycle, is a key structural motif in numerous FDA-approved drugs and is recognized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3] Conversely, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered an important pharmacophore due to its diverse biological activities and metabolic stability.[4][5]

The strategic incorporation of a 5-methyl-1H-pyrazol-3-yl substituent onto a pyrazine core is anticipated to significantly modulate the electronic properties of the parent pyrazine. This guide will explore the synthesis of these hybrid molecules and the detailed investigation of their electronic characteristics through a combination of computational modeling and experimental techniques.

Synthetic Strategies: Building the Pyrazolyl-Pyrazine Scaffold

The synthesis of 5-methyl-1H-pyrazol-3-yl substituted pyrazines can be approached through several established synthetic methodologies. A common and effective strategy involves the condensation of a β-diketone precursor with a hydrazine derivative to form the pyrazole ring, followed by its coupling to a functionalized pyrazine.

Synthesis of the 5-methyl-1H-pyrazol-3-yl Precursor

A versatile precursor, 3-amino-5-methyl-1H-pyrazole, can be synthesized from readily available starting materials. A general method involves the cyclization of a β-ketonitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-amino-5-methyl-1H-pyrazole

-

Reaction Setup: To a solution of ethyl acetoacetate in ethanol, add an equimolar amount of hydrazine hydrate.

-

Reflux: Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-hydroxy-5-methyl-1H-pyrazole.

-

Amination: The hydroxyl group can be converted to an amino group through standard functional group interconversion methods, such as conversion to a leaving group followed by nucleophilic substitution with an amine source.

Coupling to the Pyrazine Core

With the pyrazole precursor in hand, it can be coupled to a suitably functionalized pyrazine ring, such as a halopyrazine, via a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine

-

Reaction Setup: In a dry, inert atmosphere, dissolve 2-chloropyrazine and 3-amino-5-methyl-1H-pyrazole in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

Base: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the reaction mixture.

-

Heating: Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-methyl-1H-pyrazol-3-yl substituted pyrazine.

Theoretical Investigation of Electronic Properties: A Computational Approach

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and understanding the electronic structure and properties of molecules.[6][7] These methods provide valuable insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and electronic transitions.

Computational Methodology

Protocol: DFT and TD-DFT Calculations

-

Geometry Optimization: The molecular geometry of the 5-methyl-1H-pyrazol-3-yl substituted pyrazine is optimized using a suitable DFT functional and basis set, for example, B3LYP/6-311G++.[6]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated to understand the molecule's electronic reactivity and charge transfer characteristics.

-

UV-Vis Spectra Simulation: TD-DFT calculations are employed to simulate the electronic absorption spectrum, providing information on the energies and oscillator strengths of electronic transitions.

Predicted Electronic Properties

Based on the known electronic characteristics of the constituent rings, the following properties are anticipated for 5-methyl-1H-pyrazol-3-yl substituted pyrazines:

-

HOMO: The HOMO is expected to be predominantly localized on the electron-rich 5-methyl-1H-pyrazol-3-yl moiety.

-

LUMO: The LUMO is anticipated to be primarily located on the electron-deficient pyrazine ring.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO will determine the molecule's electronic excitation energy and is expected to be in a range that allows for absorption in the UV-Vis region. This energy gap is a critical parameter influencing the molecule's reactivity and potential for charge transfer interactions.[7]

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound | HOMO (eV) (Predicted) | LUMO (eV) (Predicted) | Energy Gap (eV) (Predicted) |

| 2-(5-methyl-1H-pyrazol-3-yl)pyrazine | -6.2 to -5.8 | -1.5 to -1.1 | 4.7 to 4.3 |

| 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyrazine | -6.4 to -6.0 | -1.8 to -1.4 | 4.6 to 4.2 |

Note: These values are estimations based on typical DFT calculations for similar heterocyclic systems and should be confirmed by specific calculations for the target molecules.

Experimental Characterization of Electronic Properties

Experimental techniques are essential to validate and complement the theoretical predictions. UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry are key methods for probing the electronic structure and behavior of these compounds.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy reveals its emissive properties upon excitation.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the synthesized 5-methyl-1H-pyrazol-3-yl substituted pyrazine in a suitable solvent (e.g., acetonitrile or dichloromethane).[8]

-

UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Fluorescence Measurement: Excite the sample at the wavelength of maximum absorption (λmax) and record the emission spectrum using a spectrofluorometer.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

The absorption spectra are expected to show bands corresponding to π → π* transitions. The position and intensity of these bands will be influenced by the specific substitution pattern on both the pyrazine and pyrazole rings.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule, providing experimental values for the HOMO and LUMO energy levels.[9][10]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[11]

-

Analyte Solution: Dissolve the synthesized compound in the electrolyte solution at a concentration of approximately 1 mM.

-

Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).[12]

-

Measurement: Record the cyclic voltammogram by scanning the potential between appropriate limits to observe the oxidation and reduction events.

-

Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials. The HOMO and LUMO energy levels can be estimated from these values using the following empirical equations (referenced against the Fc+/Fc couple):

-

E_HOMO (eV) = - (E_ox - E_1/2(Fc/Fc⁺) + 4.8)

-

E_LUMO (eV) = - (E_red - E_1/2(Fc/Fc⁺) + 4.8)

-

Table 2: Expected Electrochemical Data and Calculated Orbital Energies

| Compound | E_ox (V vs. Fc/Fc⁺) (Expected) | E_red (V vs. Fc/Fc⁺) (Expected) | E_HOMO (eV) (Calculated) | E_LUMO (eV) (Calculated) |

| 2-(5-methyl-1H-pyrazol-3-yl)pyrazine | 1.0 - 1.4 | -1.8 to -2.2 | -5.8 to -6.2 | -2.6 to -3.0 |

| 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyrazine | 1.2 - 1.6 | -1.6 to -2.0 | -6.0 to -6.4 | -2.8 to -3.2 |

Note: These are expected ranges and will vary depending on the specific compound and experimental conditions.

Structure-Property Relationships and Implications for Drug Design

The electronic properties of 5-methyl-1H-pyrazol-3-yl substituted pyrazines are dictated by the interplay between the electron-donating pyrazole moiety and the electron-withdrawing pyrazine core.

-

Modulation of Electron Density: The 5-methyl group on the pyrazole ring acts as an electron-donating group, further enhancing the electron-rich character of the pyrazole system. This, in turn, influences the electron density of the attached pyrazine ring.

-

Tuning Redox Potentials: The substitution pattern on both rings can be systematically varied to fine-tune the HOMO and LUMO energy levels and, consequently, the redox potentials of the molecule. This is a critical aspect in drug design, as the redox properties can influence a molecule's metabolic stability and potential for off-target effects.

-

Impact on Intermolecular Interactions: The distribution of electron density and the presence of nitrogen atoms in both rings create opportunities for specific hydrogen bonding and π-π stacking interactions with biological targets. Understanding the molecular electrostatic potential (MEP) through computational studies can help predict these interaction sites.

Conclusion and Future Directions

This technical guide has provided a framework for understanding and investigating the electronic properties of 5-methyl-1H-pyrazol-3-yl substituted pyrazines. The combination of synthetic chemistry, computational modeling, and experimental characterization offers a powerful approach to elucidating the structure-property relationships in this promising class of molecules.

Future research in this area should focus on:

-

Expanding the Chemical Space: Synthesizing a broader range of derivatives with diverse substitution patterns to establish more comprehensive structure-activity relationships.

-

Advanced Spectroscopic Studies: Employing techniques such as time-resolved fluorescence and transient absorption spectroscopy to probe the excited-state dynamics of these molecules.

-

Biological Evaluation: Screening these compounds for a variety of biological activities to explore their therapeutic potential.

By continuing to explore the rich chemical and electronic landscape of pyrazolyl-substituted pyrazines, the scientific community can unlock new opportunities for the development of innovative and effective therapeutic agents.

Visualization of Key Concepts

Caption: Synthetic workflow for 5-methyl-1H-pyrazol-3-yl substituted pyrazines.

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Caption: Experimental workflow for electronic property characterization.

References

-

Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). [Link]

-

Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed. (n.d.). [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (n.d.). [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). [Link]

-

A. K. Verma, R. S. K. K. S. K. V. (n.d.). 6.2.2. Pyrazines. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). (2021, February 20). [Link]

-

One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC. (n.d.). [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). [Link]

-

Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC. (n.d.). [Link]

-

(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (n.d.). [Link]

-

Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent | Request PDF. (n.d.). [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.). [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). [Link]

-

(PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands - ResearchGate. (n.d.). [Link]

-

UV-Visible absorption and fl uorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. - ResearchGate. (n.d.). [Link]

-

Pyrazoline as a medicinal scaffold. - BIONATURA. (n.d.). [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe. (n.d.). [Link]

-

Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabeti… - OUCI. (n.d.). [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No - Semantic Scholar. (n.d.). [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

-

Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7 - Allen J. Bard. (n.d.). [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). [Link]

-

Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines - ResearchGate. (n.d.). [Link]

-

Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd - Semantic Scholar. (n.d.). [Link]

-

Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[13][14][15]triazolo[3,4- b ][4][13][15] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC. (n.d.). [Link]

-

Cyclic Volta Metric Study of Alizarin Yellow R and Some Analogous Arylazo Compounds in DMF and in Aqueous Media - Science Publications. (n.d.). [Link]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 2. revistabionatura.org [revistabionatura.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. thescipub.com [thescipub.com]

- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 13. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 15. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Metal Complexation of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the metal complexation of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine. This versatile N,N'-bidentate ligand is of significant interest in coordination chemistry due to its ability to form stable chelate complexes with a wide array of transition metals. The resulting metallo-assemblies have promising applications in catalysis, materials science, and medicinal chemistry. This document offers researchers, scientists, and drug development professionals field-proven insights into the synthesis, characterization, and handling of these important compounds, grounded in established scientific principles.

Introduction: The Scientific Merit of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine as a Ligand

Nitrogen-based heterocyclic ligands are foundational in modern coordination chemistry, enabling the construction of metal complexes with tailored electronic, steric, and functional properties.[1] The compound 2-(5-methyl-1H-pyrazol-3-yl)pyrazine belongs to a particularly valuable class of ligands that combine two distinct nitrogen-containing aromatic rings: pyrazole and pyrazine.

-

Pyrazole Moiety: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. It is a versatile building block in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antiviral, and antitumor properties.[1] In coordination chemistry, it provides a "pyrrolic" nitrogen (N-H) and a "pyridinic" nitrogen, the latter of which is readily involved in metal coordination.[2][3]

-

Pyrazine Moiety: The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Its electron-withdrawing nature can influence the electronic properties of the resulting metal complex.[4]

The covalent linkage of these two rings creates a powerful bidentate chelating agent. The geometry of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine allows it to coordinate to a metal center via the pyridinic nitrogen of the pyrazole ring and the adjacent nitrogen of the pyrazine ring, forming a stable five-membered chelate ring. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to analogous monodentate ligands.

The strategic design of this ligand allows for systematic tuning of its complexes. The methyl group on the pyrazole ring provides a steric marker, while the non-coordinating pyrazine nitrogen and the pyrazole N-H group offer sites for secondary functionalization or supramolecular interactions, such as hydrogen bonding.[1]

Caption: Chemical structure of the bidentate N,N'-ligand.

Experimental Protocols: Synthesis of Metal Complexes

The synthesis of metal complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyrazine is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry are critical variables that dictate the final product's purity, yield, and crystalline form.

Materials and Reagents

-

Ligand: 2-(5-methyl-1H-pyrazol-3-yl)pyrazine (synthesis can be adapted from related pyrazole preparations[5][6]).

-

Metal Salts: High-purity metal(II) salts (e.g., CuCl₂, Ni(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O, CoCl₂·6H₂O).

-

Solvents: HPLC or spectroscopic grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF)).

General Protocol for Metal Complex Synthesis

This protocol provides a representative method for synthesizing a 1:2 (metal:ligand) complex. The causality behind this choice is that many divalent transition metals favor an octahedral coordination geometry, which can be satisfied by two bidentate ligands and two monodentate ligands (like solvent molecules or counter-ions).[7]

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve 2-(5-methyl-1H-pyrazol-3-yl)pyrazine (2.0 mmol) in 15 mL of a suitable solvent (e.g., methanol or ethanol) in a 50 mL round-bottom flask. Gentle heating (~50-60°C) and stirring may be required to achieve complete dissolution.

-

Expert Insight: Methanol and ethanol are often preferred for their ability to dissolve both the organic ligand and many inorganic metal salts, and their volatility simplifies product isolation.

-

-

Metal Salt Dissolution: In a separate flask, dissolve the metal salt (1.0 mmol) in a minimal amount of the same solvent (~5-10 mL).

-

Trustworthiness Check: Using the same solvent prevents crashing out of either reactant upon mixing. The minimal volume for the metal salt solution ensures a sufficiently high concentration to drive the reaction forward.

-

-

Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Expert Insight: A color change and/or the formation of a precipitate is often observed immediately, indicating complex formation.

-

-

Reaction Completion: After the addition is complete, reflux the reaction mixture for 2-4 hours with continuous stirring.

-

Causality: Refluxing provides the necessary activation energy to ensure complete coordination and can promote the formation of a more crystalline, thermodynamically stable product.

-

-

Isolation:

-

If a precipitate forms: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

If no precipitate forms: Reduce the solvent volume by approximately half using a rotary evaporator. Allow the concentrated solution to stand at room temperature for slow evaporation. Crystalline products may form over several hours to days.

-

-

Washing and Drying: Wash the isolated solid product with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying. Dry the final product in a vacuum desiccator.

| Metal Salt Example | Typical Solvent | Expected M:L Ratio | Common Product Color |

| CuCl₂·2H₂O | Methanol | 1:1 or 1:2 | Green / Blue |

| Ni(NO₃)₂·6H₂O | Ethanol | 1:2 | Light Green |

| Zn(OAc)₂·2H₂O | Methanol | 1:2 | White / Colorless |

| CoCl₂·6H₂O | Ethanol | 1:2 | Pink / Blue / Purple |

Table 1: Representative conditions for complexation reactions.

Caption: A generalized workflow for the synthesis protocol.

Protocols for Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the newly synthesized metal complexes. Each technique provides a piece of a puzzle, and together they form a self-validating system.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first line of analysis to confirm ligand coordination.

-

Protocol: Acquire spectra of the free ligand and the metal complex as KBr pellets or using an ATR accessory.

-

Expected Results: Coordination of the ligand to the metal center is confirmed by shifts in the vibrational frequencies of the pyrazole and pyrazine rings. Specifically, the C=N and C=C stretching vibrations (typically in the 1400-1650 cm⁻¹ region) are expected to shift to higher or lower wavenumbers upon complexation.[8] The appearance of new bands in the far-IR region (200-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.[8]

-

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex.

-

Protocol: Prepare dilute solutions (~10⁻⁵ M) of the complex in a suitable solvent (e.g., DMF or acetonitrile) and record the absorption spectrum.

-

Expected Results: For transition metal complexes (e.g., Cu(II), Ni(II), Co(II)), broad, low-intensity absorption bands in the visible region are indicative of d-d electronic transitions, which provide insight into the coordination geometry (e.g., octahedral vs. tetrahedral) around the metal ion.[4]

-

Elemental and Physical Analysis

-

Elemental Analysis (CHN): Determines the mass percentages of carbon, hydrogen, and nitrogen.

-

Protocol: Submit a pure, dry sample for analysis.

-

Expected Results: The experimental percentages should match the calculated values for the proposed molecular formula of the complex within a ±0.4% margin, confirming the stoichiometry (metal-to-ligand ratio).

-

-

Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in solution.

-

Protocol: Prepare a ~10⁻³ M solution of the complex in a polar solvent like DMF and measure its conductivity.

-

Expected Results: Low conductivity values typically suggest a neutral complex where the counter-ions are coordinated to the metal center. High values indicate that the counter-ions are not coordinated and the complex is ionic.[9]

-

-

Thermogravimetric Analysis (TGA): Investigates the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

-

Protocol: Heat a small sample of the complex under a nitrogen or air atmosphere at a constant rate (e.g., 10°C/min).

-

Expected Results: An initial weight loss at temperatures below ~150°C often corresponds to the loss of lattice or coordinated water/solvent molecules. The decomposition temperature of the ligand will be higher in the complex compared to the free ligand, indicating thermal stabilization upon coordination.[8][10]

-

Definitive Structural Elucidation

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful technique, providing unambiguous proof of the molecular structure.

-

Protocol: Grow single crystals suitable for diffraction, often by slow evaporation of the solvent from the reaction filtrate or by vapor diffusion techniques.

-

Expected Results: SC-XRD analysis provides precise bond lengths, bond angles, the coordination number and geometry of the metal center, and details of the crystal packing and intermolecular interactions (e.g., hydrogen bonding).[1]

-

Sources

- 1. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. ijtsrd.com [ijtsrd.com]

- 7. researchgate.net [researchgate.net]

- 8. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols for the Biological Activity Screening of 5-Methyl-1H-pyrazol-3-yl Pyrazines

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Introduction: The Rationale for Screening Pyrazole-Pyrazine Hybrids

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents; these are often referred to as "privileged structures." Both pyrazole and pyrazine rings fall squarely into this category.[1][2] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of drugs like the anti-inflammatory celecoxib and various anticancer agents.[3][4][5] Similarly, pyrazine, a six-membered ring with two nitrogen atoms at positions 1 and 4, is integral to numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9]

The strategic combination of these two potent scaffolds into a single hybrid molecule, such as the 5-methyl-1H-pyrazol-3-yl pyrazine series, presents a compelling strategy for discovering novel therapeutic leads. This molecular hybridization aims to synergize the pharmacophoric features of each ring system, potentially leading to enhanced potency, novel mechanisms of action, or improved selectivity. This guide provides a comprehensive, field-tested framework for conducting the initial biological screening of this promising compound class, focusing on two of the most well-documented activities for these heterocycles: anticancer and antimicrobial effects.[10][11]

Section 1: Anticancer Activity Screening Cascade

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of many cancers.[12] Pyrazole and pyrazine derivatives have a rich history as potent kinase inhibitors, making anticancer activity a primary avenue of investigation for novel hybrids.[13][14][15] We present a logical, two-tiered screening cascade to efficiently identify and characterize compounds with onco-therapeutic potential.

Caption: A tiered workflow for anticancer screening.

Primary Screening: MTT Cell Viability Assay

The first step is to determine if the compounds exhibit general cytotoxicity against cancer cells. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle of the Assay: Metabolically active, viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[18] These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[17] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[19]

Caption: The principle of the MTT cell viability assay.

Protocol: In Vitro Cytotoxicity Assessment using MTT

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each test compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).[6]

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds or controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]

-

Incubate the plate for 4 hours at 37°C, protected from light. During this time, visible purple precipitates will form in viable cells.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[19]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

Measure the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[16] A reference wavelength of >650 nm can be used to subtract background noise.

-

Secondary Screening: In Vitro Kinase Inhibition Assay

Compounds that demonstrate significant cytotoxicity in the primary screen ("hits") should be evaluated for their specific mechanism of action. A luminescence-based kinase assay that quantifies ADP production is a common, high-throughput method for identifying kinase inhibitors.[20]

Principle of the Assay: Kinase activity involves the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[21] The amount of ADP produced is directly proportional to the kinase's activity. The assay uses a coupled enzyme system where, in the presence of ADP, luciferase generates a light signal that can be measured with a luminometer. A potent inhibitor will block the kinase, leading to low ADP production and a diminished light signal.

Protocol: General Luminescence-Based Kinase Assay

-

Reagent Preparation:

-

Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reconstitute the kinase of interest (e.g., EGFR, BRAF V600E) and its specific substrate peptide to the recommended concentrations in the reaction buffer.[12]

-

Prepare a solution of ATP at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

-

-

Assay Procedure:

-

In a white 96-well or 384-well plate, add the test compounds at various concentrations. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (background).

-

Add the kinase and its specific substrate to each well (except the "no enzyme" control).

-

Allow the compound and kinase to pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C or 37°C for 60 minutes.

-

Stop the reaction and detect ADP by adding the ADP-Glo™ Reagent (or similar detection reagent) according to the manufacturer's protocol. This typically involves a 40-minute incubation.

-

Add the Kinase Detection Reagent, which contains luciferase, and incubate for another 30-60 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Data Presentation: Anticancer Activity

Results should be quantified and presented clearly. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for cytotoxicity and kinase inhibition.

| Compound ID | Cell Line | MTT Assay IC₅₀ (µM)[22] | Kinase Target | Kinase Assay IC₅₀ (nM)[23] |

| Pyraz-001 | MCF-7 | 5.2 | BRAF V600E | 85 |

| Pyraz-002 | MCF-7 | >100 | BRAF V600E | >10,000 |

| Pyraz-003 | HCT116 | 8.9 | EGFR | 150 |

| Doxorubicin | MCF-7 | 0.8 | N/A | N/A |

Section 2: Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[24] Pyrazole and pyrazine hybrids have shown promise against a range of bacterial and fungal strains, making this a critical area for screening.[25][26][27]

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[28] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[29][30]

Protocol: CLSI-Guided Broth Microdilution

-

Preparation of Bacterial Inoculum:

-

Select bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive control, Escherichia coli ATCC 25922 as a Gram-negative control).

-

From a fresh agar plate, pick 3-5 colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Plate Preparation and Compound Dilution:

-

In a sterile 96-well U-bottom plate, add 50 µL of sterile MHB to wells 2 through 12.

-

Prepare a 2X working stock of your test compounds. Add 100 µL of this stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is 100 µL.

-

Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the compound (the first well from left to right) that shows no visible turbidity.

-

Data Presentation: Antimicrobial Activity

MIC values provide a quantitative measure of a compound's potency against specific pathogens.

| Compound ID | S. aureus MIC (µg/mL)[24] | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL)[26] |

| Pyraz-001 | 8 | 64 | >128 |

| Pyraz-004 | 16 | >128 | >128 |

| Pyraz-005 | 4 | 16 | 32 |

| Ciprofloxacin | 0.125 | 0.015 | 0.25 |

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

-

Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Current status of pyrazole and its biological activities. Biomedicine & Pharmacotherapy, 95, 1424-1433. Retrieved from [Link]

-

Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. Retrieved from [Link]

-

Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. Retrieved from [Link]

-

Gaber, Z. B., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Retrieved from [Link]

-

Kumar, V., & Aggarwal, R. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Methods, 7(2), 65-76. Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]

-

Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7439. Retrieved from [Link]

-

Eldehna, W. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(11), 2979. Retrieved from [Link]

-

Naim, M. J., et al. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(4), 1889-1903. Retrieved from [Link]

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]

-

Alam, M., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 1-28. Retrieved from [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 36(6), 1-15. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-cancer agents in medicinal chemistry, 25(3), 151–163. Retrieved from [Link]

-

Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(1), 187. Retrieved from [Link]

-

Eldehna, W. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(11), 2979. Retrieved from [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. Retrieved from [Link]

-

Cetin, C., & Karakus, S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(10), 1833-1850. Retrieved from [Link]

-

Papakyriakou, A., et al. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(19), 6296. Retrieved from [Link]

-

Zhang, X., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7439. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]

-

An, W. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Mansour, A. M., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(4), 3465–3481. Retrieved from [Link]

-

Some reported pyrazole hybrid molecules as antimicrobial agents. (2023). ResearchGate. Retrieved from [Link]

-

Auld, D. S., & Inglese, J. (2008). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 1(1), 1-22. Retrieved from [Link]

-

Singh, S., & Sharma, P. K. (2023). Review on Pyrazole Hybrids as Anti-microbial Agents. Current Organic Synthesis, 20(9), 1059-1074. Retrieved from [Link]

-

Patel, R. V., et al. (2021). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Advances, 11(48), 30206–30219. Retrieved from [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. clyte.tech [clyte.tech]

- 18. broadpharm.com [broadpharm.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 29. integra-biosciences.com [integra-biosciences.com]

- 30. ovid.com [ovid.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(5-methyl-1H-pyrazol-3-yl)pyrazine via recrystallization. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize this critical purification process effectively.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental challenges in a Q&A format, offering field-proven solutions grounded in chemical principles.

Q1: I've allowed my hot, saturated solution to cool, but no crystals have formed. What's wrong?

A1: This is a common issue, typically arising from two primary causes: excessive solvent use or the formation of a supersaturated solution.

-

Potential Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[1] The concentration of the solute has not exceeded its saturation point at the lower temperature.

-

Solution: Gently reheat the solution to boiling and reduce the solvent volume by 15-20% through evaporation in a fume hood. Allow the concentrated solution to cool again. If the mother liquor is still available after a failed attempt, you can test for excess solute by dipping a glass rod in the solution; if a significant solid residue forms upon evaporation, your compound is still in solution.[2]

-

-

Potential Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not been initiated.[1]

-

Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.[3]

-

Solution 2: Seeding. If you have a small crystal of pure 2-(5-methyl-1H-pyrazol-3-yl)pyrazine, add it to the cooled solution. This "seed crystal" acts as a template, initiating rapid crystal growth.[3]

-

Solution 3: Flash Cooling. Briefly cool the flask in an ice-water bath.[4] This rapid temperature drop can force nucleation. Once crystals begin to appear, remove the flask from the ice bath and allow it to return to room temperature for slower, more controlled growth, which is crucial for purity.[5]

-

Q2: My compound has separated from the solution as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is very high, depressing the melting point of the mixture.[1][5] This is particularly common when the solvent's boiling point is higher than the compound's melting point.

-

Solution 1: Reheat and Dilute. Heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to prevent premature saturation on cooling.[1] Allow this slightly more dilute solution to cool very slowly.

-

Solution 2: Lower the Solution's Saturation Temperature. By adding more solvent, you ensure that the compound will begin to crystallize at a lower temperature, which is hopefully below its melting point.

-

Solution 3: Change Solvents. If oiling out persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a binary solvent system (see FAQ section).

Q3: My recrystallization yielded very little product. How can I improve my recovery?

A3: A low yield suggests that a significant amount of your compound remained dissolved in the cold mother liquor.

-

Potential Cause 1: Excessive Solvent. As in Q1, using too much solvent is a primary cause of low recovery.[3] Even if some crystals form, a large portion of the compound may remain in solution.

-

Solution: Before filtering, you can evaporate some of the solvent to increase the potential yield. After filtering, you can further concentrate the mother liquor to obtain a second crop of crystals, though these may be less pure and require a separate recrystallization.[3]

-

-

Potential Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product.

-

Potential Cause 3: Insufficient Cooling. The solubility of your compound may still be significant at room temperature.

-

Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for an additional 15-20 minutes to maximize the precipitation of the solute.[4]

-

Q4: My final product is colored, even after recrystallization. How do I remove colored impurities?

A4: The presence of color indicates persistent, often highly conjugated, impurities.

-

Solution: Use Activated Carbon (Charcoal). After dissolving your crude compound in the hot solvent, allow the solution to cool slightly off the boil. Add a very small amount of activated carbon (a spatula tip is usually sufficient). The colored impurities will adsorb onto the surface of the carbon.[4] Bring the solution back to a boil for a few minutes and then perform a hot gravity filtration to remove the carbon. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

Recrystallization Troubleshooting Workflow

This diagram outlines a logical sequence for addressing common recrystallization problems.